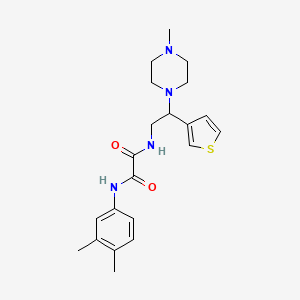
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide, also known as CTAP, is a small molecule antagonist of the mu-opioid receptor. It has been extensively studied for its potential use in treating opioid addiction and pain management.
Wirkmechanismus
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide works by binding to the mu-opioid receptor and blocking the effects of opioids. It does not activate the receptor itself, but rather prevents other molecules from binding to it. This mechanism of action makes N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide a potential treatment for opioid addiction and pain management, as it can reduce the reinforcing effects of opioids without producing the same addictive properties.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and withdrawal symptoms associated with opioid addiction. Additionally, N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide is that it is a highly specific antagonist of the mu-opioid receptor, meaning that it does not interact with other receptors in the body. This specificity makes it a valuable tool for studying the mu-opioid receptor and its role in opioid addiction and pain management. However, one limitation of N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide is that it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide. One direction is to explore its potential as a treatment for opioid addiction and pain management in humans. Another direction is to investigate its effects on other opioid receptors, as well as its potential interactions with other drugs. Additionally, N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide could be used as a tool for studying the mu-opioid receptor and its role in opioid addiction and pain management.
Synthesemethoden
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide can be synthesized using a multistep process that involves the reaction of 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid with 1-cyano-1-methylpropylamine. The resulting intermediate is then treated with thionyl chloride to form the final product, N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been extensively studied for its potential use in treating opioid addiction and pain management. It has been shown to block the effects of morphine and other opioids in animal models, suggesting that it may be effective in reducing opioid dependence and withdrawal symptoms. Additionally, N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to have analgesic properties, making it a potential alternative to traditional opioids for pain management.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-4-16(3,10-17)19-15(20)13-5-6-14(18-11(13)2)12-7-8-21-9-12/h5-9H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVFUNBXCCJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=C(N=C(C=C1)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)
![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)

![5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide](/img/structure/B2488756.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)



